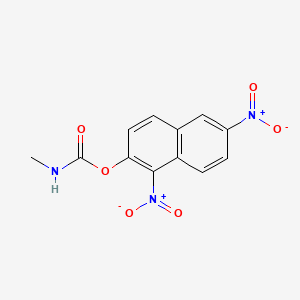
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester is a chemical compound known for its unique structure and properties It is a derivative of carbamic acid, where the hydrogen atom of the amino group is replaced by a methyl group, and the esterification occurs with 1,6-dinitro-2-naphthol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester typically involves the reaction of 1,6-dinitro-2-naphthol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves:
- Dissolving 1,6-dinitro-2-naphthol in an appropriate solvent such as dichloromethane.
- Adding methyl isocyanate to the solution.
- Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period.
- Isolating the product by filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Large-scale reactors and automated systems are used to control the reaction conditions precisely. The purification process may involve advanced techniques such as chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of different compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: Amino derivatives are formed by reducing the nitro groups.
Substitution: Different esters or amides can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The ester group can also be hydrolyzed, releasing the active components that exert their effects through different pathways.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl-, 1-naphthyl ester: Similar structure but lacks the nitro groups.
Carbamic acid, N-methyl-, 1-naphthyl ester: Similar but without the dinitro substitution.
Carbamic acid, N-methyl-, 2-naphthyl ester: Similar but with a different position of the ester group.
Uniqueness
Carbamic acid, N-methyl-, 1,6-dinitro-2-naphthyl ester is unique due to the presence of two nitro groups on the naphthyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
63982-50-3 |
|---|---|
Fórmula molecular |
C12H9N3O6 |
Peso molecular |
291.22 g/mol |
Nombre IUPAC |
(1,6-dinitronaphthalen-2-yl) N-methylcarbamate |
InChI |
InChI=1S/C12H9N3O6/c1-13-12(16)21-10-5-2-7-6-8(14(17)18)3-4-9(7)11(10)15(19)20/h2-6H,1H3,(H,13,16) |
Clave InChI |
JNUMKCKRNVODQZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=C(C2=C(C=C1)C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


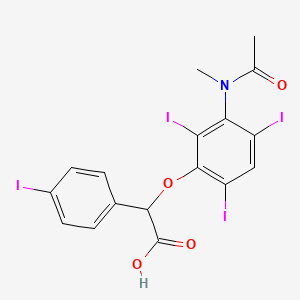
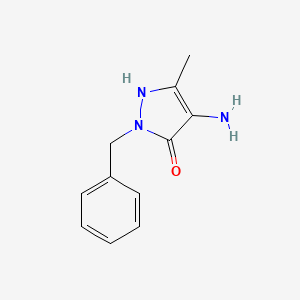
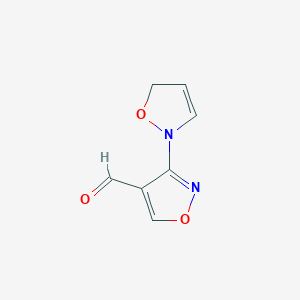
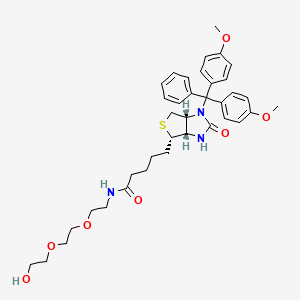
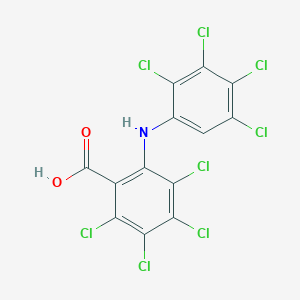
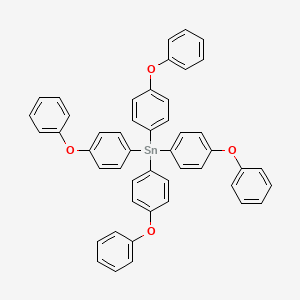
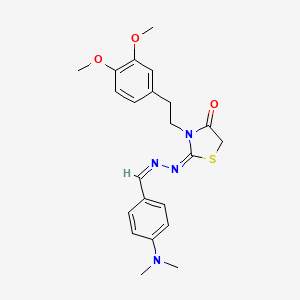
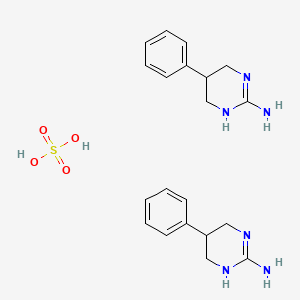
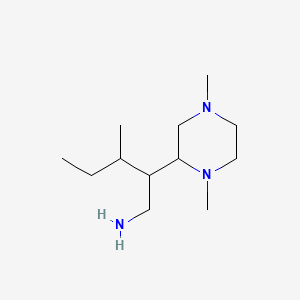
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)

